molecular formula C22H32ClNO3 B068108 Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (S)- CAS No. 192204-98-1

Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (S)-

Cat. No. B068108
CAS RN: 192204-98-1
M. Wt: 393.9 g/mol
InChI Key: AEPBOUHKRSABGU-VZYDHVRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (S)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as S-4, and it is a selective androgen receptor modulator (SARM) that has been found to have anabolic effects on muscle and bone tissue.

Mechanism Of Action

S-4 works by selectively binding to androgen receptors in muscle and bone tissue, promoting the growth of these tissues. It has been found to be highly selective for androgen receptors in these tissues, with little to no binding to androgen receptors in other tissues such as the prostate gland. This selectivity makes S-4 a promising candidate for the development of therapies with fewer side effects than traditional anabolic steroids.
Biochemical and Physiological Effects:
S-4 has been found to have significant anabolic effects on muscle and bone tissue, promoting the growth of these tissues. It has also been found to have anti-androgenic effects, making it a potential therapy for conditions such as prostate cancer. S-4 has been found to have little to no effect on other tissues, making it a promising candidate for the development of therapies with fewer side effects than traditional anabolic steroids.

Advantages And Limitations For Lab Experiments

One of the major advantages of S-4 is its selectivity for androgen receptors in muscle and bone tissue, making it a promising candidate for the development of therapies with fewer side effects than traditional anabolic steroids. However, one of the limitations of S-4 is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on S-4. One area of research could be the development of more effective synthesis methods for S-4, which could lead to the development of more potent and effective therapeutic agents. Another area of research could be the investigation of the long-term effects of S-4 on muscle and bone tissue, as well as its potential use in the treatment of other conditions such as sarcopenia and muscle dystrophy. Additionally, further research could be conducted on the anti-androgenic effects of S-4, with the goal of developing therapies for conditions such as prostate cancer.

Synthesis Methods

The synthesis of S-4 involves the reaction of benzeneacetic acid with cyclohexylamine to form alpha-cyclohexyl-alpha-hydroxybenzeneacetic acid. This intermediate is then reacted with ethyl chloroformate to form the corresponding ethyl ester. The final step involves the reaction of the ethyl ester with 4-(dimethylamino)but-2-ynyl chloride to form the hydrochloride salt of S-4.

Scientific Research Applications

S-4 has been extensively studied for its potential applications in the treatment of muscle wasting and bone loss. It has been found to have anabolic effects on muscle and bone tissue, making it a promising candidate for the development of therapies for conditions such as osteoporosis and muscle atrophy. S-4 has also been studied for its potential use in the treatment of prostate cancer, as it has been found to have anti-androgenic effects.

properties

CAS RN

192204-98-1

Product Name

Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (S)-

Molecular Formula

C22H32ClNO3

Molecular Weight

393.9 g/mol

IUPAC Name

[5-(ethylamino)-2-methylpent-3-yn-2-yl] (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride

InChI

InChI=1S/C22H31NO3.ClH/c1-4-23-17-11-16-21(2,3)26-20(24)22(25,18-12-7-5-8-13-18)19-14-9-6-10-15-19;/h5,7-8,12-13,19,23,25H,4,6,9-10,14-15,17H2,1-3H3;1H/t22-;/m1./s1

InChI Key

AEPBOUHKRSABGU-VZYDHVRKSA-N

Isomeric SMILES

CCNCC#CC(C)(C)OC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O.Cl

SMILES

CCNCC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl

Canonical SMILES

CCNCC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl

synonyms

Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1, 1-dimethyl-2-butynyl ester, hydrochloride, (S)-

Origin of Product

United States

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